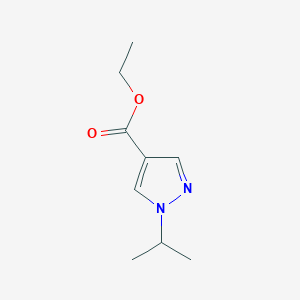

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-10-11(6-8)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJVZDOQKIJBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol . The process can be summarized as follows:

Formation of Pyrazole Ring: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

Introduction of Isopropyl Group: The isopropyl group is introduced through alkylation using isopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate has been investigated for various pharmacological activities:

- Antimicrobial Activity: Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For example, the minimal inhibitory concentration (MIC) for this compound was found to be less than 62.5 μg/ml against certain Gram-negative bacteria, suggesting strong antibacterial potential .

- Anti-inflammatory Properties: Research has shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions .

- Anticancer Potential: The compound has been evaluated for its anticancer activities, with studies demonstrating inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds due to its reactive functional groups. The compound's structural features allow it to participate in various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The carboxylate group can be reduced to an alcohol.

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Case Studies

Several case studies have explored the efficacy of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in therapeutic contexts:

Anticancer Efficacy Study

In a study by Fan et al., derivatives of this compound were synthesized and tested against A549 lung cancer cell lines. The results indicated significant cytotoxicity without inducing apoptosis, suggesting a unique mechanism of action that warrants further investigation .

Inflammation Modulation Study

Another study focused on the anti-inflammatory effects of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, revealing its capacity to modulate inflammatory signaling pathways effectively. This could lead to new treatments for diseases characterized by chronic inflammation .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways related to inflammation and microbial growth . The exact molecular targets and pathways depend on the specific derivatives and applications being studied.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Key structural analogs differ in substituent positions or functional groups:

Key Observations :

- Steric Effects : The isopropyl group at position 1 in the main compound provides greater steric hindrance compared to methyl-substituted analogs, slowing nucleophilic attacks but enhancing regioselectivity in reactions .

- Electronic Effects : Positional isomers (e.g., 3- vs. 5-ester) exhibit varied electronic environments, influencing their reactivity in cycloadditions or metal coordination .

- Functional Groups : The azido derivative () is highly reactive in Huisgen cycloadditions, unlike the more stable isopropyl variant .

Physicochemical Properties

- Melting Points: Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate lacks reported melting point data, but its azido analog melts at 92.2–93.7°C . Substituted pyrazoles generally exhibit higher melting points with polar groups (e.g., amino, hydroxy) due to hydrogen bonding .

- Solubility : The isopropyl group enhances lipophilicity compared to methyl analogs, reducing water solubility but improving compatibility with organic solvents .

Biological Activity

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an ethyl ester and an isopropyl group contributes to its unique chemical properties and enhances its biological activity.

The biological activity of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate primarily involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to antimicrobial and anticancer effects. For instance, it may inhibit enzymes responsible for microbial growth, thus exhibiting antimicrobial properties .

Antimicrobial Properties

Research indicates that Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

These results suggest that the compound not only inhibits the growth of bacteria but may also kill them at higher concentrations .

Anticancer Properties

Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate has also been studied for its anticancer potential. In various cell lines, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, studies have reported IC50 values in the low micromolar range for several cancer types, highlighting its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 26 |

| HCT116 (Colon) | 49 |

| MCF7 (Breast) | 35 |

These findings indicate that Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate could be a candidate for further development in cancer therapeutics .

Case Studies

Several case studies have explored the efficacy of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in different biological contexts:

- In Vitro Antimicrobial Evaluation : A study evaluated the compound's effect on biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in biofilm density, which is crucial for treating chronic infections .

- Anticancer Activity Assessment : In a study involving multiple cancer cell lines, Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate was shown to inhibit cell growth effectively and induce apoptosis, suggesting a mechanism involving caspase activation .

- Synergistic Effects with Other Agents : Research has indicated that combining this compound with traditional antibiotics enhances antimicrobial efficacy against resistant strains.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, hydrazine derivatives, and appropriate alkylating agents. A validated approach for analogous pyrazole-4-carboxylates involves:

Cyclocondensation : React ethyl acetoacetate with a substituted hydrazine (e.g., isopropylhydrazine) in ethanol under reflux to form the pyrazole core .

Esterification : Subsequent alkylation at the pyrazole N1 position using isopropyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure product. Confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1: δ ~4.5 ppm for –CH(CH₃)₂; ester carbonyl at ~165 ppm in ¹³C NMR).

- FT-IR : Ester C=O stretch (~1700 cm⁻¹), pyrazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry and confirm spatial arrangement .

Q. What safety protocols are critical during handling?

Key precautions include:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation or moisture absorption .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (P280).

- Ventilation : Use fume hoods to avoid inhalation of vapors (P271).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

| Key Safety Codes | Description |

|---|---|

| P233 | Keep container tightly closed |

| P210 | Avoid heat/open flames |

| P301 + P310 | Immediate medical attention if ingested |

Advanced Research Questions

Q. How can researchers optimize reaction yields for N-alkylation of pyrazole derivatives?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and side reactions.

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity .

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition. Monitor via TLC/HPLC.

- Theoretical Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictions).

- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .

- Dynamic NMR : For flexible groups (e.g., isopropyl), variable-temperature NMR can reveal rotational barriers and conformers .

Q. Which computational tools are effective for studying intermolecular interactions in pyrazole crystals?

- Mercury CSD : Analyze packing motifs, hydrogen bonds (e.g., C–H···O interactions involving the ester group), and π-π stacking .

- SHELX Suite : Refine crystal structures using SHELXL for high-resolution data or SHELXD for heavy-atom phasing .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to identify dominant interactions .

Q. How to address discrepancies between theoretical and experimental UV-Vis spectra?

- Solvent Effects : Recalculate TD-DFT spectra with explicit solvent models (e.g., COSMO for ethanol).

- Conformational Sampling : Use molecular dynamics (MD) to account for rotational isomers in solution.

- Experimental Validation : Compare with solvent-corrected UV-Vis measurements (e.g., using a quartz cuvette) .

Methodological Challenges

Q. What strategies mitigate decomposition during long-term storage?

Q. How to troubleshoot low reproducibility in ester hydrolysis reactions?

- pH Control : Hydrolysis of the ethyl ester group requires precise alkaline conditions (pH 10–12, NaOH/EtOH).

- Catalyst Screening : Test lipases (e.g., Candida antarctica) for enzymatic hydrolysis under mild conditions.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., decarboxylation) and adjust reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.